Cyclohexene, 3-(1-hexenyl)-, (E)-
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Overview
Description
Cyclohexene, 3-(1-hexenyl)-, (E)- is an organic compound with the molecular formula C12H20 It is a derivative of cyclohexene, where a hexenyl group is attached to the third carbon of the cyclohexene ring in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-(1-hexenyl)-, (E)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1-hexene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-(1-hexenyl)-, (E)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel are often employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-(1-hexenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Cyclohexanol and cyclohexanone.
Reduction: Hexylcyclohexane.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
Cyclohexene, 3-(1-hexenyl)-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a bioactive compound with antifungal and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Cyclohexene, 3-(1-hexenyl)-, (E)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 1-(1-hexenyl)-, (E)-: Similar structure but with an alcohol group.
Cyclohexene, 1-(1-hexenyl)-, (E)-: Similar structure but with the hexenyl group attached to the first carbon.
Cyclohexene, 3-(1-hexenyl)-, (Z)-: Similar structure but with the hexenyl group in the Z-configuration.
Uniqueness
Cyclohexene, 3-(1-hexenyl)-, (E)- is unique due to its specific configuration and the position of the hexenyl group. This configuration can influence its reactivity and the types of reactions it undergoes, making it distinct from its isomers and other related compounds
Properties
CAS No. |
55976-11-9 |
---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
3-[(E)-hex-1-enyl]cyclohexene |
InChI |
InChI=1S/C12H20/c1-2-3-4-6-9-12-10-7-5-8-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b9-6+ |
InChI Key |
AEIPVORMMZTNMZ-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC/C=C/C1CCCC=C1 |
Canonical SMILES |
CCCCC=CC1CCCC=C1 |
Origin of Product |
United States |
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